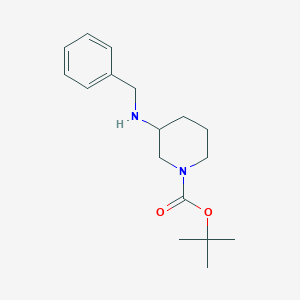

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(benzylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14/h4-6,8-9,15,18H,7,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOZLJFLGIAVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647086 | |

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-64-9 | |

| Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Specifically, 3-aminopiperidine derivatives are key intermediates in the synthesis of numerous therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The strategic introduction of a benzylamino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen yields tert-butyl 3-(benzylamino)piperidine-1-carboxylate, a versatile building block for further chemical elaboration.

This technical guide provides a comprehensive overview of a robust and widely adopted synthetic pathway to this compound. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and present characterization data to ensure the reliable synthesis and validation of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: Reductive Amination as the Core Transformation

The most direct and efficient route to this compound is the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with benzylamine. This one-pot reaction combines the formation of an iminium ion intermediate from the ketone and amine, followed by its immediate reduction to the desired secondary amine.

Causality Behind Experimental Choices: The Role of Sodium Triacetoxyborohydride

The choice of the reducing agent is critical for the success of a reductive amination. While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation due to its mild and selective nature.[1] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting ketone, thus preventing the formation of the corresponding alcohol byproduct.[2] Its reactivity is attenuated by the electron-withdrawing acetate groups, making it highly selective for the reduction of the protonated imine (iminium ion), which is more electrophilic than the ketone.[1] This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent can be combined, simplifying the experimental setup and often leading to higher yields.[3] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), which are compatible with the reagents and facilitate the reaction.[4] A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.[4]

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a two-step process occurring in a single pot: the formation of an iminium ion intermediate followed by its reduction.

Caption: Reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful execution will yield the target compound with the expected characteristics.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq)

-

Benzylamine (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of tert-butyl 3-oxopiperidine-1-carboxylate in 1,2-dichloroethane, add benzylamine followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[5]

Data Presentation: Key Reaction Parameters

| Parameter | Value | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent that is compatible with the reagents and effectively solubilizes the reactants.[4] |

| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective reagent that preferentially reduces the iminium ion over the ketone.[1] |

| Stoichiometry | Amine (1.2 eq), Reducing Agent (1.5 eq) | A slight excess of the amine and reducing agent ensures complete conversion of the starting ketone. |

| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate.[4] |

| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic catalyst and any remaining acidic species. |

| Purification | Flash Column Chromatography | Effective method for separating the desired product from any unreacted starting materials or byproducts. |

Characterization and Validation

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

¹H NMR (500 MHz, CDCl₃):

-

δ 7.34 - 7.22 (m, 5H, Ar-H)

-

δ 3.82 (s, 2H, Ar-CH₂)

-

δ 3.75 - 3.65 (m, 1H)

-

δ 3.55 - 3.45 (m, 1H)

-

δ 2.90 - 2.70 (m, 2H)

-

δ 2.00 - 1.85 (m, 1H)

-

δ 1.80 - 1.65 (m, 1H)

-

δ 1.60 - 1.48 (m, 2H)

-

δ 1.46 (s, 9H, C(CH₃)₃)

¹³C NMR (126 MHz, CDCl₃):

-

δ 154.7

-

δ 140.1

-

δ 128.5

-

δ 128.2

-

δ 127.1

-

δ 79.4

-

δ 56.0

-

δ 51.5

-

δ 45.0

-

δ 31.0

-

δ 28.4

-

δ 23.0

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

The reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with benzylamine using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of this compound. This in-depth technical guide provides the necessary theoretical background, a detailed experimental protocol, and characterization data to enable researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and drug discovery. The inherent selectivity of the chosen reagent and the straightforward one-pot procedure make this a preferred pathway for accessing this important molecular scaffold.

References

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). National Institutes of Health. Retrieved from [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2021). Open Research@CSIR-NIScPR. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a key synthetic intermediate belonging to the class of N-Boc protected 3-aminopiperidines. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the 3-aminopiperidine scaffold in a wide array of biologically active molecules and approved pharmaceuticals.[1] The strategic placement of the benzylamino group at the 3-position and the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen makes this molecule a versatile building block for the synthesis of more complex molecular architectures. The Boc group provides a stable yet readily cleavable protecting group, allowing for selective manipulation of the piperidine nitrogen, while the benzylamino moiety offers a site for further functionalization or can be a crucial pharmacophoric element in its own right. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the applications of this compound in the field of medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. While specific experimental data for this compound is not extensively reported in peer-reviewed literature, the following table summarizes its known and predicted properties, including data extrapolated from its closely related constitutional isomer, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [2] |

| Molecular Weight | 290.40 g/mol | [2] |

| CAS Number | 181343-98-8 | [3] |

| Physical State | Off-white solid | Based on the melting point of its constitutional isomer.[1] |

| Melting Point | 78–80°C | Based on the experimentally determined value for (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.[1] |

| Boiling Point | Not available | --- |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from its nonpolar Boc and benzyl groups and the reported use of these solvents in the synthesis of related compounds.[1][4] |

| pKa | Not available | --- |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is based on a well-established route for the synthesis of its constitutional isomer, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate, and is expected to yield the target compound with high fidelity.[1]

Synthetic Pathway Overview

The overall synthetic strategy involves the reductive amination of a suitable N-Boc protected aminopiperidine precursor with benzaldehyde.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Reductive Amination

-

To a solution of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) is added benzaldehyde (1.1 eq).

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is then added portion-wise over 15 minutes.

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x volume).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Justification of Experimental Choices:

-

Reductive Amination: This is a highly efficient and mild method for the formation of C-N bonds. The in situ formation of the imine followed by its immediate reduction by a mild hydride source like NaBH(OAc)₃ minimizes side reactions.

-

Sodium triacetoxyborohydride: This reducing agent is selective for the reduction of imines and aldehydes, and it is compatible with a wide range of functional groups. Its mild nature prevents the over-reduction of the starting materials.

-

Dichloromethane: DCM is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants.

Analytical and Spectral Data

The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. The expected data, based on the analysis of its constitutional isomer, is presented below.[1]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (δ) in CDCl₃:

-

7.20-7.35 ppm (m, 5H): Aromatic protons of the benzyl group.

-

3.80-4.00 ppm (m, 2H): Protons of the benzylic CH₂ group.

-

3.00-3.80 ppm (m, 3H): Protons on the piperidine ring adjacent to the nitrogen atoms.

-

2.60-2.80 ppm (m, 1H): Proton on the carbon bearing the benzylamino group (CH-N).

-

1.40-2.00 ppm (m, 4H): Methylene protons of the piperidine ring.

-

1.45 ppm (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (δ) in CDCl₃:

-

154-156 ppm: Carbonyl carbon of the Boc group.

-

138-140 ppm: Quaternary aromatic carbon of the benzyl group.

-

128-129 ppm: Aromatic CH carbons of the benzyl group.

-

127-128 ppm: Aromatic CH carbons of the benzyl group.

-

79-81 ppm: Quaternary carbon of the tert-butyl group.

-

~58 ppm: Piperidine ring carbon bearing the benzylamino group.

-

~51 ppm: Benzylic CH₂ carbon.

-

~45-50 ppm: Piperidine ring carbons adjacent to the Boc-protected nitrogen.

-

~30-35 ppm: Other piperidine ring carbons.

-

28.4 ppm: Methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS):

-

Expected m/z: For C₁₇H₂₆N₂O₂, the expected exact mass would be around 290.1994. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Common fragmentation patterns would involve the loss of the tert-butyl group or the benzyl group.

Applications in Drug Discovery and Development

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] this compound serves as a valuable intermediate for the synthesis of a variety of pharmaceutical agents.

-

Scaffold for Bioactive Molecules: The piperidine ring can be further functionalized at various positions after the removal of the Boc protecting group. The benzylamino group can also be modified or debenzylated to reveal a primary amine for further elaboration.

-

Synthesis of Enzyme Inhibitors: Derivatives of 3-aminopiperidine are known to be key components of inhibitors for various enzymes. For instance, related structures are used in the development of γ-secretase modulators for the potential treatment of Alzheimer's disease.[5]

-

Development of Novel Therapeutics: The versatility of this building block allows for its incorporation into diverse molecular frameworks, enabling the exploration of new chemical space in the quest for novel therapeutics for a range of diseases.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and the presence of orthogonal protecting groups allow for its versatile use in the synthesis of complex nitrogen-containing heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, a robust synthetic protocol, and its applications, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

Supporting Information. 1 - Supporting Information. Retrieved from [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

PubChem. tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

- Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

The Royal Society of Chemistry. A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]

-

Googleapis.com. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA. Retrieved from [Link]

-

PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (S)-tert-butyl 3-(4-aMinophenyl)piperidine-1-carboxylate. Retrieved from [Link]

-

PubChem. 1-BOC-3-Aminopiperidine. Retrieved from [Link]

-

Anjali Labs. Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate. Retrieved from [Link]

-

Chemsrc. TERT-BUTYL 4-(BENZYLAMINO)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

-

UCL Discovery. RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

-

Chegg.com. Solved Mass spectral analysis of 1-(tert-butyl)piperidine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C17H26N2O2 | CID 24730301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 183207-64-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

An In-Depth Technical Guide to tert-Butyl 3-(benzylamino)piperidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of tert-butyl 3-(benzylamino)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its strategic application in the design and discovery of novel therapeutic agents.

Introduction: The Strategic Importance of the N-Boc-3-(benzylamino)piperidine Scaffold

This compound, a piperidine derivative, has garnered significant attention in pharmaceutical research.[1] The piperidine ring is a prevalent scaffold in a multitude of approved drugs and natural products, valued for its conformational flexibility and ability to be functionalized at various positions, thereby influencing the pharmacokinetic and pharmacodynamic profiles of a molecule.[2][3]

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers chemists precise control over the molecule's reactivity. This allows for selective modifications at other positions of the piperidine ring, a crucial aspect in multi-step syntheses of complex drug candidates.[4] The benzylamino moiety at the 3-position introduces a key structural element that can be further modified or can itself be critical for biological activity. The N-benzyl piperidine motif is frequently utilized in drug discovery to fine-tune efficacy and physicochemical properties, as it can participate in crucial cation-π interactions with target proteins.[5]

This guide will provide a detailed exploration of this valuable synthetic intermediate, starting with its fundamental chemical identity.

CAS Number:

-

This compound hydrochloride: 1203127-48-3[6]

-

This compound (Free Base): While a specific CAS number for the free base is not consistently cited, it is identified by PubChem CID 24730301.[7]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis and for the characterization of its derivatives.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆N₂O₂ | [7] |

| Molecular Weight | 290.40 g/mol | [7] |

| Appearance | Typically an oil or a low-melting solid. | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | |

| ¹H-NMR (500 MHz, CDCl₃) | δ 7.21 (t, J = 7.4 Hz, 2H), 7.16 – 7.10 (m, 3H), 3.91 (br s, 1H), 3.26 (br s, 2H), 3.03 (d, J = 12.9 Hz, 1H), 2.47 (dd, J = 13.0, 9.5 Hz, 1H), 1.75 – 1.59 (m, 4H), 1.44 (s, 9H) | [8] |

| ¹³C-NMR (126 MHz, CDCl₃) | δ 154.7, 139.4, 129.6, 128.5, 126.3, 79.3, 58.9, 46.6, 40.4, 29.5, 28.8, 23.1 | [8] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is through reductive amination. This process involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.

Reductive Amination: The Preferred Synthetic Route

The synthesis commences with the reaction of commercially available tert-butyl 3-oxopiperidine-1-carboxylate with benzylamine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is crucial for the success of this one-pot reaction. STAB is selective for the reduction of the intermediate iminium ion over the starting ketone, thus preventing the formation of the corresponding alcohol as a byproduct.

Caption: Reductive amination workflow for the synthesis of the target compound.

Detailed Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate

-

Benzylamine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq).

-

Solvent Addition: Dissolve the ketone in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure complete dissolution and efficient stirring.

-

Addition of Amine and Acid Catalyst: To the stirred solution, add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). The acid serves to catalyze the formation of the iminium ion.

-

Iminium Ion Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the imine formation can be monitored by thin-layer chromatography (TLC) or by the disappearance of the ketone starting material.

-

Reduction: To the reaction mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Continue to stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC until the imine intermediate is fully consumed.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. This will neutralize the acetic acid and any remaining reducing agent.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as an oil.

Applications in Drug Discovery and Medicinal Chemistry

The N-Boc-3-(benzylamino)piperidine scaffold is a versatile building block for the synthesis of a wide range of pharmacologically active molecules.[1] Its utility stems from the ability to deprotect the Boc group under acidic conditions to reveal a secondary amine, which can then be further functionalized.

Precursor for Bioactive Molecules

This compound serves as a key intermediate in the synthesis of more complex molecules targeting various therapeutic areas:

-

Central Nervous System (CNS) Agents: The piperidine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants. The structural framework of this compound provides a foundation for the synthesis of novel CNS drug candidates.[9]

-

Anti-Infective Agents: The piperazine ring, a close structural relative of piperidine, is found in numerous antibacterial and antifungal compounds. The synthetic versatility of the title compound allows for its incorporation into novel anti-infective scaffolds.[9]

-

Anticancer Agents: Many modern kinase inhibitors used in cancer therapy feature a piperazine or piperidine ring, which can be crucial for binding to the target protein and for optimizing pharmacokinetic properties.[9] For example, the related compound tert-butyl (R)-3-aminopiperidine-1-carboxylate is a building block for γ-secretase modulators, which have been investigated for the treatment of Alzheimer's disease.[10]

Caption: Synthetic utility of the target compound in drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound and its precursors. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable and strategically important building block in the field of drug discovery. Its straightforward synthesis via reductive amination, coupled with the versatility of the N-Boc-protected piperidine scaffold, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of the next generation of therapeutic agents.

References

-

Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

PubChem. tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

Wikipedia. 1-Boc-4-AP. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(21), 6449. Retrieved from [Link]

-

Supporting Information. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Retrieved from [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances under International Control. Retrieved from [Link]

- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.

-

Anjali Labs. Tert-butyl (R)-4(3-dimethylamino)acryloyl)piperidine-1-carboxylate. Retrieved from [Link]

-

CSIR-NIScPR. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B, 123-129. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | C17H26N2O2 | CID 24730301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. benchchem.com [benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of tert-butyl 3-(benzylamino)piperidine-1-carboxylate, a key building block in contemporary drug discovery. The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, and understanding its three-dimensional arrangement is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design.[1][2] This document synthesizes foundational principles of stereochemistry with spectroscopic insights and computational modeling strategies to offer a detailed perspective on the title compound. We delve into the influence of the N-Boc protecting group and the 3-benzylamino substituent on the conformational equilibrium of the piperidine ring, present a plausible synthetic pathway, and outline key analytical techniques for its characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating the 3-aminopiperidine framework.

Introduction: The Significance of the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged heterocyclic motif, integral to the structure of numerous natural products and synthetic pharmaceuticals.[1][3] Its conformational flexibility allows it to present substituents in well-defined spatial orientations, enabling precise interactions with biological targets.[4] The 3-aminopiperidine core, in particular, is a crucial pharmacophore found in a variety of bioactive molecules, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances the stability of the molecule and facilitates selective chemical modifications. The benzylamino substituent at the 3-position introduces both steric bulk and potential for aromatic interactions, further influencing the molecule's conformational landscape and biological activity. A thorough understanding of the interplay between these structural features is therefore critical for its effective utilization in medicinal chemistry.

Molecular Structure and Foundational Concepts

The systematic IUPAC name for the title compound is this compound. Its molecular structure consists of a central piperidine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 3-position with a benzylamino group.

| Property | Value |

| Molecular Formula | C₁₇H₂₆N₂O₂ |

| Molecular Weight | 290.40 g/mol |

| CAS Number | 1203127-48-3 (for HCl salt) |

A summary of the key molecular properties of this compound.

The presence of a stereocenter at the C3 position of the piperidine ring means that the compound can exist as a pair of enantiomers, (R)- and (S)-, or as a racemic mixture. The specific stereochemistry is often crucial for pharmacological activity.

Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively reported, a plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of related N-Boc-3-aminopiperidine derivatives. A common strategy involves the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate with benzylamine.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis:

A proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate.

Materials:

-

tert-Butyl 3-oxopiperidine-1-carboxylate

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting ketone.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Conformational Analysis

The biological activity of piperidine-containing molecules is intrinsically linked to their three-dimensional conformation. The piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[4] The presence of substituents on the ring influences the equilibrium between the two possible chair conformers.

The Chair Conformations of this compound

For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In the case of this compound, we must consider the conformational preferences of both the N-Boc group and the 3-benzylamino group.

The large tert-butyl group of the N-Boc substituent is known to have a strong preference for the equatorial position to avoid steric clashes. However, the carbamate linkage introduces complexities due to potential rotation around the N-C(O) bond.[5] For the 3-benzylamino group, the equatorial position is generally favored to minimize 1,3-diaxial interactions with the axial hydrogens at C1 and C5.

The two primary chair conformations are depicted below:

The two chair conformations of this compound.

Equatorial Conformer: In this conformation, the bulky benzylamino group occupies the equatorial position, which is sterically more favorable. This is generally considered the more stable conformation.

Axial Conformer: In the axial conformation, the benzylamino group is positioned axially, leading to significant 1,3-diaxial interactions with the axial hydrogens. This conformation is therefore expected to be higher in energy and less populated at equilibrium.

Influence of the N-Boc Group

The N-Boc group plays a crucial role in the conformational dynamics of the piperidine ring. The steric bulk of the tert-butyl group can influence the puckering of the ring and may lead to a flattening of the chair conformation. Furthermore, the partial double bond character of the amide bond in the carbamate can lead to rotational isomers (rotamers), which can be observed by NMR spectroscopy, often as broadened signals at room temperature.[5][6]

Intramolecular Interactions

The presence of the benzylamino group introduces the possibility of intramolecular hydrogen bonding between the amine proton and the carbonyl oxygen of the Boc group. Such an interaction could potentially stabilize certain conformations, although this would likely require some distortion from the ideal chair geometry. Computational modeling can provide valuable insights into the likelihood and energetic favorability of such interactions.

Spectroscopic Characterization

Definitive structural and conformational analysis relies on a combination of spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and, where possible, single-crystal X-ray crystallography.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For this compound, specific features in the NMR spectra can provide conformational information.

-

¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly dependent on their axial or equatorial orientation. Protons in an axial position typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³J) between adjacent protons can be used to determine their dihedral angle via the Karplus equation, thus providing information about the ring conformation. Large coupling constants (typically 8-13 Hz) are indicative of axial-axial relationships, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial arrangements. The observation of broad signals for the protons near the nitrogen atom at room temperature can be indicative of slow rotation around the N-C(O) bond of the Boc group.[6]

-

¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also conformation-dependent. Generally, axial substituents cause a shielding effect on the carbons at the γ-position (C3 and C5 relative to a substituent at C1) compared to their equatorial counterparts.

-

2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY are crucial for unambiguous assignment of all proton and carbon signals and for providing through-space correlations (NOESY) that can help to establish the relative stereochemistry and preferred conformation.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the solid-state molecular structure and conformation.[7] Obtaining a crystal structure of this compound would confirm the preferred chair conformation, the orientation of the substituents, and provide precise bond lengths and angles. While a crystal structure for the exact title compound is not publicly available at the time of writing, analysis of crystal structures of closely related N-Boc-3-substituted piperidines generally reveals a chair conformation with the substituent in the equatorial position.[8]

Computational Modeling

In the absence of experimental crystal structure data, computational chemistry offers a powerful approach to investigate the conformational landscape of this compound.[4]

Methodologies

-

Conformational Search: A systematic or stochastic conformational search can be performed to identify all low-energy conformers.

-

Quantum Mechanical Calculations: The geometries of the identified conformers can be optimized and their relative energies calculated using quantum mechanical methods such as Density Functional Theory (DFT). This allows for a quantitative prediction of the equilibrium populations of the different conformers.

-

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule in solution, including the rates of conformational changes and the influence of solvent on the conformational equilibrium.

A typical computational workflow is illustrated below:

A workflow for the computational analysis of molecular conformation.

Applications in Drug Discovery

The this compound scaffold is a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary amine can be further functionalized, and the Boc group can be removed under acidic conditions to allow for modification of the piperidine nitrogen. The benzyl group can also be removed via hydrogenolysis if required. This flexibility allows for the exploration of a wide chemical space in the search for novel drug candidates. The well-defined conformational preferences of the piperidine ring are key to presenting the appended functionalities in the correct orientation for optimal interaction with a biological target.

Conclusion

This compound is a molecule of significant interest in medicinal chemistry. Its molecular structure is characterized by a piperidine ring that is expected to predominantly adopt a chair conformation with the bulky 3-benzylamino substituent in the sterically favored equatorial position. The N-Boc group plays a critical role in modulating the conformational dynamics of the ring. A comprehensive understanding of its structure and conformation, achieved through a combination of synthesis, spectroscopic analysis, and computational modeling, is essential for its successful application in the design and development of novel therapeutics.

References

- Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Indian Chemical Society, 58(4), 804-808.

-

ResearchGate. (2025). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. [Link]

- Kuhak, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2535-2544.

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

National Institutes of Health. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. [Link]

-

Supporting Information. (n.d.). [Link]

- Google Patents. (n.d.). PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

Indian Academy of Sciences. (n.d.). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. [Link]

-

National Institutes of Health. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

-

ResearchGate. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

-

PubMed. (n.d.). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]

-

National Institutes of Health. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. [Link]

-

PubMed. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. [Link]

-

ChemBK. (n.d.). N-BOC-3-Aminopiperidine. [Link]

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

National Institutes of Health. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

Journal of the American Chemical Society. (n.d.). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. [Link]

-

PubMed. (2016). Piperidine-based glycodendrons as protein N-glycan prosthetics. [Link]

-

National Institutes of Health. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]

-

Supporting Information. (n.d.). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Chemical Communications (RSC Publishing). (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. [Link]

-

National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

-

PubChem. (n.d.). tert-Butyl 3-(methylamino)piperidine-1-carboxylate. [Link]

-

ResearchGate. (2025). Asymmetric deprotonation of N-Boc-piperidines. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. ias.ac.in [ias.ac.in]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

Spectroscopic Characterization of Tert-butyl 3-(benzylamino)piperidine-1-carboxylate: A Technical Guide

Introduction

Tert-butyl 3-(benzylamino)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount for the successful development of downstream products. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this molecule.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage data from its constitutional isomer, (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate, for comparative analysis. This approach allows for a robust prediction and interpretation of the spectroscopic features of the target molecule.

Molecular Structure and Isomeric Context

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic signatures. Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35-7.20 | m | 5H | Ar-H |

| ~3.80 | s | 2H | -CH₂-Ph |

| ~3.70-3.50 | m | 2H | Piperidine H (axial/equatorial) |

| ~3.00-2.80 | m | 2H | Piperidine H (axial/equatorial) |

| ~2.70 | m | 1H | Piperidine H -3 |

| ~1.90-1.40 | m | 4H | Piperidine H (axial/equatorial) |

| ~1.45 | s | 9H | -C(CH ₃)₃ |

| ~1.60 | br s | 1H | NH |

Interpretation and Rationale:

The aromatic protons of the benzyl group are expected to appear as a multiplet in the downfield region (~7.35-7.20 ppm). The benzylic protons (-CH₂-Ph) would likely present as a singlet around 3.80 ppm. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and conformational heterogeneity, appearing as a series of multiplets in the range of 3.70 to 1.40 ppm. The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a sharp singlet at approximately 1.45 ppm. The N-H proton of the secondary amine is expected to be a broad singlet around 1.60 ppm, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (Boc) |

| ~140.0 | Ar-C (quaternary) |

| ~128.5 | Ar-C H |

| ~128.2 | Ar-C H |

| ~127.0 | Ar-C H |

| ~79.5 | -C (CH₃)₃ (Boc) |

| ~57.0 | Piperidine C -3 |

| ~52.0 | -C H₂-Ph |

| ~47.0 | Piperidine C -2/6 |

| ~44.0 | Piperidine C -2/6 |

| ~32.0 | Piperidine C -4 |

| ~28.4 | -C(C H₃)₃ (Boc) |

| ~24.0 | Piperidine C -5 |

Interpretation and Rationale:

The carbonyl carbon of the Boc group is expected at the most downfield position (~155.0 ppm). The aromatic carbons will appear in the 127-140 ppm range, with the quaternary carbon being the most deshielded. The quaternary carbon of the tert-butyl group is anticipated around 79.5 ppm. The carbons of the piperidine ring will resonate in the 24-57 ppm region, with the carbon bearing the amino group (C-3) being the most downfield of the ring carbons. The benzylic carbon will be around 52.0 ppm, and the methyl carbons of the Boc group will appear as a sharp signal at approximately 28.4 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H Stretch (secondary amine) |

| ~3030 | Medium | C-H Stretch (aromatic) |

| ~2975, 2870 | Strong | C-H Stretch (aliphatic) |

| ~1695 | Strong | C=O Stretch (urethane) |

| ~1600, 1495, 1450 | Medium-Weak | C=C Stretch (aromatic) |

| ~1160 | Strong | C-N Stretch |

| ~740, 700 | Strong | C-H Bend (out-of-plane, monosubstituted benzene) |

Interpretation and Rationale:

The key diagnostic peak in the IR spectrum will be the strong absorption band around 1695 cm⁻¹ corresponding to the carbonyl stretching of the urethane (Boc) group. The N-H stretch of the secondary amine should be visible as a medium intensity peak around 3350 cm⁻¹. The spectrum will also feature characteristic C-H stretching vibrations for both aromatic (~3030 cm⁻¹) and aliphatic (~2975, 2870 cm⁻¹) moieties. The presence of the monosubstituted benzene ring will be confirmed by the strong out-of-plane C-H bending vibrations in the 740-700 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Molecular Ion: For C₁₇H₂₆N₂O₂, the expected exact mass is approximately 290.1994 g/mol . In high-resolution mass spectrometry (HRMS), this would be observed as [M+H]⁺ at m/z 291.2073.

Predicted Fragmentation Pathway:

The primary fragmentation pathways in electron ionization (EI) mass spectrometry are predicted to involve the loss of the tert-butyl group and cleavage of the piperidine ring.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation and Rationale:

Upon ionization, a common fragmentation is the loss of the tert-butyl group (-C₄H₉) to give a fragment at m/z 233. Another significant fragmentation would be the cleavage alpha to the benzylamine nitrogen, leading to the formation of the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a very stable carbocation and often a base peak for benzyl-containing compounds. Cleavage of the piperidine ring can also lead to various other fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat oil between two NaCl or KBr plates.

-

Thin Film (solid): Dissolve a small amount of the solid in a volatile solvent, cast a film on a salt plate, and allow the solvent to evaporate.

-

ATR: Place a small amount of the sample directly on the ATR crystal.

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer, typically coupled to a chromatographic inlet (GC-MS or LC-MS). Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

Conclusion

This technical guide provides a detailed framework for the spectroscopic characterization of this compound. By combining predictive analysis with comparative data from a closely related isomer, researchers can confidently verify the structure and purity of this important synthetic intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing drug discovery and development programs.

References

-

Singh, A., et al. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(4), 484-491. [Link]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chiral Properties of N-Boc-3-(benzylamino)piperidine

Introduction: The Critical Role of Chirality in Piperidine-Based Pharmaceuticals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents.[1][2][3][4] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal building block for targeting a diverse range of biological receptors. However, the introduction of a substituent at the 3-position of the piperidine ring, as in N-Boc-3-(benzylamino)piperidine, creates a stereocenter with profound implications for pharmacological activity. The two enantiomers of a chiral drug can exhibit widely different pharmacokinetics, pharmacodynamics, and toxicity profiles. Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of chiral piperidine derivatives is paramount in modern drug development.[2][3]

This technical guide provides a comprehensive overview of the chiral properties of N-Boc-3-(benzylamino)piperidine, a key intermediate in the synthesis of various bioactive molecules. We will delve into the synthetic strategies for obtaining this compound, explore the principal methods for resolving its racemic mixture, detail the analytical techniques for assessing enantiomeric purity, and discuss the determination of absolute configuration. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of working with this and similar chiral piperidine building blocks.

I. Synthesis of Racemic N-Boc-3-(benzylamino)piperidine

The synthesis of the racemic form of N-Boc-3-(benzylamino)piperidine typically begins with commercially available starting materials such as 3-aminopiperidine or N-Boc-3-piperidone.[5][6] A common and efficient route involves the reductive amination of N-Boc-3-piperidone with benzylamine.

Synthetic Pathway: Reductive Amination

The causality behind this experimental choice lies in the high efficiency and selectivity of reductive amination for forming C-N bonds. The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Caption: Reductive amination of N-Boc-3-piperidone.

Experimental Protocol: Synthesis of Racemic N-Boc-3-(benzylamino)piperidine

-

Reaction Setup: To a solution of N-Boc-3-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzylamine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. The choice of NaBH(OAc)₃ is deliberate; it is selective for the reduction of imines in the presence of ketones and is less sensitive to moisture than other hydride reagents.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield racemic N-Boc-3-(benzylamino)piperidine.

II. Chiral Resolution: Separating the Enantiomers

With the racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. Several techniques can be employed, with the most common being diastereomeric salt formation and chiral chromatography.

A. Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique leverages the different physical properties of diastereomers.[7][8] By reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. These salts, having different solubilities, can be separated by fractional crystallization.[9][10]

The Principle: The key to this method is the selection of an appropriate chiral resolving agent. For amines, chiral carboxylic acids are commonly used.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution with a Chiral Acid

-

Salt Formation: Dissolve the racemic N-Boc-3-(benzylamino)piperidine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). In a separate flask, dissolve an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid or (S)-mandelic acid, in the same solvent.[9][11]

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to induce crystallization of the less soluble diastereomeric salt.[10]

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Enantiomer Liberation: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to liberate the free amine.[9][12]

-

Extraction: Extract the liberated amine with an organic solvent like dichloromethane or diethyl ether.[9]

-

Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.

| Resolving Agent | Typical Solvent | Expected Outcome |

| (+)-Dibenzoyl-D-tartaric acid | Methanol/Ethanol | Formation of crystalline salts with differing solubilities.[9] |

| (S)-Mandelic Acid | Isopropanol | Effective for resolving various amines.[11] |

| N-tosyl-(S)-phenylalanine | Various | Can exhibit dielectrically controlled resolution.[13] |

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[] It relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[]

The Principle: The CSP creates a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, resulting in their separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for their broad applicability.[13][]

Method Development Considerations for Chiral HPLC

-

Column Selection: For piperidine derivatives, polysaccharide-based CSPs like Chiralpak AD-H or Chiralcel OD-H are often good starting points.[15][16]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[15] Small amounts of an amine additive, like diethylamine (DEA), are often added to improve peak shape for basic analytes.[16][17]

-

Derivatization: For compounds lacking a strong chromophore, pre-column derivatization with a UV-active reagent can enhance detection sensitivity.[13][16][18][19] For instance, derivatization with p-toluenesulfonyl chloride introduces a chromophore suitable for UV detection.[16]

Illustrative Chiral HPLC Method

| Parameter | Condition | Rationale |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Proven efficacy for a wide range of chiral amines.[15][16] |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) | Balances enantioselectivity and retention time; DEA minimizes peak tailing.[16][17] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV at 254 nm | Benzyl group provides sufficient UV absorbance. |

| Column Temp. | 25 °C | Temperature control ensures reproducible retention times. |

III. Asymmetric Synthesis: A Direct Approach to Enantiopure Piperidines

While chiral resolution is a robust technique, asymmetric synthesis offers a more direct route to enantiomerically enriched products, often with higher efficiency.[1][4][20] Recent advances in catalysis have enabled the enantioselective synthesis of 3-substituted piperidines from simple precursors.[1][4][20]

One notable approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high enantioselectivity.[1][4][20] These intermediates can then be reduced to the corresponding piperidines.[1][20] Chemo-enzymatic methods, combining chemical synthesis with biocatalysis, also present a powerful strategy for the asymmetric dearomatization of pyridines to access chiral piperidines.[2][3] Furthermore, enantiomerically pure 3-(N-Boc-amino)piperidine derivatives have been synthesized from natural amino acids like L-glutamic acid.

IV. Determination of Absolute Configuration

Once an enantiomer is isolated, determining its absolute configuration (i.e., whether it is the R or S isomer) is crucial. Several methods can be employed for this purpose.

A. X-ray Crystallography

If a suitable single crystal of the pure enantiomer or a diastereomeric salt can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.[10][][22]

B. Chiroptical Spectroscopy

Techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful non-destructive methods for determining the absolute configuration in solution.[][22][23][24] The experimental spectrum is compared to a theoretically predicted spectrum for a known configuration, allowing for assignment.[22][23][24]

C. Chemical Correlation

The absolute configuration can also be determined by chemically converting the unknown enantiomer into a compound whose absolute configuration is already known, without affecting the stereocenter.[]

Conclusion

N-Boc-3-(benzylamino)piperidine serves as a valuable chiral building block in pharmaceutical synthesis. A thorough understanding of its synthesis, resolution, and analysis is essential for any researcher in the field. The choice between chiral resolution of a racemic mixture and de novo asymmetric synthesis will depend on factors such as scale, cost, and available expertise. Diastereomeric salt formation remains a reliable and scalable method for resolution, while chiral HPLC is indispensable for both analytical assessment of enantiomeric purity and preparative-scale separations. The continued development of novel asymmetric synthetic routes will undoubtedly provide more efficient access to these important chiral intermediates in the future. This guide has provided a detailed framework, integrating established principles with practical protocols, to empower scientists in their work with chiral piperidine derivatives.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

ResearchGate. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Request PDF. [Link]

-

Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

-

YouTube. (2014). Resolution by diastereomeric salts. [Link]

- Google Patents. (n.d.). CN105699582A - HPLC detection method of 3-aminopiperidine isomer.

-

Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]

-

ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R). [Link]

-

National Institutes of Health. (n.d.). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

-

Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

-

MDPI. (n.d.). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. [Link]

-

Beilstein Journals. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

-

ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF. [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

National Institutes of Health. (n.d.). N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−). [Link]

-

CORE. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]

-

precisionFDA. (n.d.). 3-(N-BOC-AMINO)PIPERIDINE. [Link]

-

Ensky Chemical. (n.d.). N-Boc-3-piperidone. [Link]

-

PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]

-

PubChem. (n.d.). 3-(Boc-amino)piperidine. [Link]

-

PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2013). (PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. [Link]

-

Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. [Link]

-

LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Application of N-Boc-3-piperidone_Chemicalbook [chemicalbook.com]

- 6. N-Boc-3-piperidone - 重庆英斯凯药业有限公司 [ensky-chemical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 12. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 13. researchgate.net [researchgate.net]